
Sulfate de G418
Vue d'ensemble
Description
Applications De Recherche Scientifique
Geneticin sulfate has a wide range of applications in scientific research, including:
In Vivo
In vivo, G418 Disulfate is used to select for cells that have been genetically modified or engineered. It is used to select for cells that are resistant to the antibiotic. This allows researchers to study gene expression and gene manipulation in living organisms.
In Vitro
In vitro, G418 Disulfate is used to select for cells that have been genetically modified or engineered. It is used to select for cells that are resistant to the antibiotic. This allows researchers to study gene expression and gene manipulation in cell cultures.
Mécanisme D'action
Geneticin sulfate exerts its effects by binding to the ribosome and inhibiting the elongation step of protein synthesis in both prokaryotic and eukaryotic cells . This inhibition leads to the accumulation of incomplete polypeptides, ultimately resulting in cell death. The antibiotic targets the 80S ribosome in eukaryotic cells and the 70S ribosome in prokaryotic cells .
Similar Compounds:
Gentamicin: Another aminoglycoside antibiotic with a similar structure and mechanism of action.
Neomycin sulfate: An aminoglycoside antibiotic used primarily for bacterial selection.
Kanamycin: An aminoglycoside antibiotic used for bacterial and eukaryotic cell selection.
Uniqueness of Geneticin Sulfate: Geneticin sulfate is unique in its high potency and effectiveness as a selective agent for eukaryotic cells. It is widely regarded as the gold standard for generating stable cell lines due to its high purity and consistent performance . Compared to other aminoglycosides, Geneticin sulfate exhibits higher purity and potency, making it a preferred choice for researchers .
Activité Biologique
G418 Disulfate has been found to be a potent inhibitor of protein synthesis. It has been shown to be effective at concentrations of 0.1-1 mg/ml. It has also been found to be effective against a wide range of bacteria, including Gram-positive and Gram-negative organisms.
Biochemical and Physiological Effects
G418 Disulfate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit protein synthesis, interfere with DNA replication, and inhibit cell division. It has also been found to have an effect on the metabolism of cells, including the inhibition of enzymes involved in energy production and the stimulation of enzymes involved in lipid synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
G418 Disulfate has several advantages for use in laboratory experiments. It is a potent inhibitor of protein synthesis, it is effective at low concentrations, and it is effective against a wide range of bacteria. However, it is also important to note that G418 Disulfate can be toxic to cells at high concentrations and can cause mutations in the DNA of cells.
Orientations Futures
The potential future directions for G418 Disulfate include:
• Investigating its use as an anti-cancer agent
• Developing more efficient methods for its synthesis
• Studying its effects on gene expression and gene manipulation
• Exploring its potential use in gene therapy
• Investigating its effects on antibiotic resistance
• Examining its effects on cell metabolism
• Exploring its use as an antiviral agent
• Investigating its use as an insecticide
• Examining its potential use in animal models
• Investigating its effects on cell division and cell death
• Studying its effects on protein folding and protein synthesis
• Investigating its use as a drug delivery vehicle
• Exploring its potential use in drug targeting and drug delivery systems
• Investigating its use as a biopesticide
• Examining its potential use in the food industry
• Investigating its effects on the immune system
• Exploring its potential use in gene editing.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
G418 Disulfate plays a significant role in biochemical reactions. It interacts with both prokaryotic and eukaryotic ribosomes, specifically the 70S and 80S ribosomes . By binding to these ribosomes, G418 Disulfate inhibits protein synthesis and elongation . This interaction is crucial for its function as a selective agent in genetic engineering.
Cellular Effects
G418 Disulfate has a broad range of effects on various types of cells. It is toxic to bacteria, yeast, protozoans, and helminths . In mammalian cells, it can block peptide synthesis, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of G418 Disulfate involves its binding to the 70S and 80S ribosomes, which are part of the protein synthesis machinery in cells . This binding inhibits the elongation step of protein synthesis, effectively blocking the production of proteins . This mechanism is similar to that of neomycin sulfate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of G418 Disulfate can change over time. The product is stable for two years when stored at 2-8°C . Its effects on cellular function can vary, depending on factors such as the cell type, media, growth conditions, and the cell’s metabolic rate and position in the cell cycle .
Dosage Effects in Animal Models
The effects of G418 Disulfate can vary with different dosages in animal models. For instance, bacteria and algae require 5 μg/mL or less, while animal cells may require 300-500 μg/mL . The optimal concentration for resistant clones selection in mammalian cells depends on the cell line used as well as on the plasmid carrying the resistance gene .
Metabolic Pathways
G418 Disulfate is involved in the protein synthesis pathway in cells. It interacts with the 70S and 80S ribosomes, key components of this pathway
Subcellular Localization
The subcellular localization of G418 Disulfate is likely to be at the ribosomes, given its mechanism of action . The literature does not provide specific information on any targeting signals or post-translational modifications that direct G418 Disulfate to specific compartments or organelles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Geneticin sulfate is synthesized through a combination of fermentation and chemical synthesis. The bacterium Micromonospora rhodorangea produces the antibiotic, which is then isolated and purified . The fermentation process involves culturing the bacterium under specific conditions to maximize the yield of Geneticin sulfate.
Industrial Production Methods: Industrial production of Geneticin sulfate involves large-scale fermentation followed by extraction and purification processes. The antibiotic is typically produced in cGMP-compliant facilities to ensure high purity and consistency . The final product is available in both liquid and powder forms, with the liquid form being presolubilized in cell culture-grade water .
Analyse Des Réactions Chimiques
Types of Reactions: Geneticin sulfate primarily undergoes substitution reactions due to its aminoglycoside structure. It can react with various reagents that target its amino and hydroxyl groups.
Common Reagents and Conditions: Common reagents used in reactions with Geneticin sulfate include acids, bases, and other nucleophiles. The reactions typically occur under mild conditions to prevent degradation of the antibiotic .
Major Products Formed: The major products formed from reactions involving Geneticin sulfate depend on the specific reagents and conditions used. For example, reactions with strong acids can lead to the formation of deaminated or dehydroxylated derivatives .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of G418 Disulfate involves the conversion of Geneticin sulfate to G418 Disulfate through a series of chemical reactions.", "Starting Materials": [ "Geneticin Sulfate", "Sodium Nitrite", "Sodium Hydroxide", "Sulfuric Acid", "Hydrogen Peroxide", "Sodium Bisulfite", "Sodium Chloride", "Ethanol" ], "Reaction": [ "Geneticin Sulfate is reacted with Sodium Nitrite and Sodium Hydroxide to form a diazonium salt.", "The diazonium salt is then treated with Sulfuric Acid to form a nitroso compound.", "The nitroso compound is then reacted with Hydrogen Peroxide and Sodium Bisulfite to form a disulfate intermediate.", "The disulfate intermediate is then treated with Sodium Chloride and Ethanol to form G418 Disulfate." ] } | |
Numéro CAS |
108321-42-2 |
Formule moléculaire |
C20H44N4O18S2 |
Poids moléculaire |
692.7 g/mol |
Nom IUPAC |
(2S,5R)-2-[4,6-diamino-3-[(2R,6S)-3-amino-4,5-dihydroxy-6-(1-hydroxyethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C20H40N4O10.2H2O4S/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19;2*1-5(2,3)4/h6-19,24-30H,4-5,21-23H2,1-3H3;2*(H2,1,2,3,4)/t6?,7?,8?,9?,10?,11?,12?,13?,14-,15?,16?,17?,18-,19-,20-;;/m0../s1 |
Clé InChI |
UHEPSJJJMTWUCP-GZHZNGCLSA-N |
SMILES isomérique |
CC([C@H]1C(C(C([C@@H](O1)OC2C(CC(C(C2O)O[C@H]3C(C([C@@](CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES canonique |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Apparence |
Solid powder |
Autres numéros CAS |
108321-42-2 |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Geneticin G418; Geneticin G-418; Geneticin G 418; Antibiotic G418; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



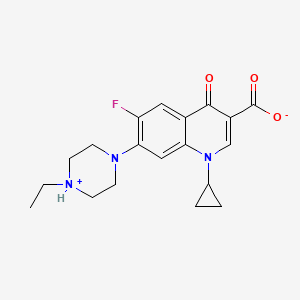
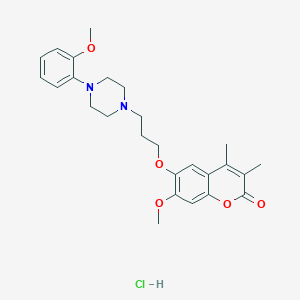
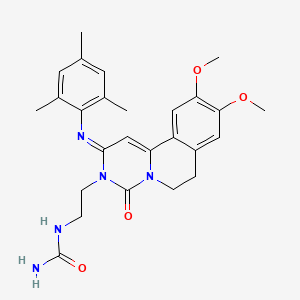
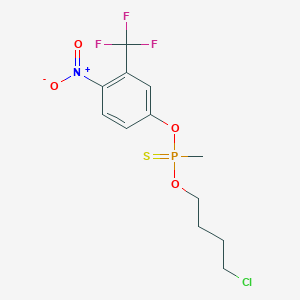

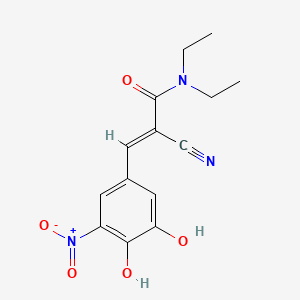
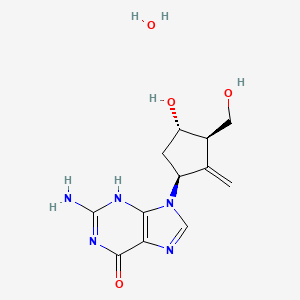
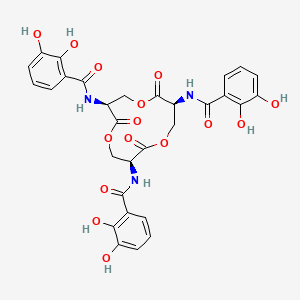

![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)

![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)
![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)
